Methyl 2-(cyclopropylethynyl)benzoate
Overview
Description
“Methyl 2-(cyclopropylethynyl)benzoate” is a chemical compound with the formula C13H12O2 . It is a derivative of methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-(cyclopropylethynyl)benzoate” are not clearly mentioned in the search results .Scientific Research Applications
Cyclization Reactions in Synthesis
Methyl 2-(cyclopropylethynyl)benzoate has been used in cyclization reactions to synthesize various compounds. For example, it was involved in a study where Cy2NH·HX improved the cyclization reactions of o-(alk-1-ynyl)benzoates with CuX2 (X = Cl, Br) to synthesize 4-haloisocoumarins and 5-bromo-2-pyrone. Methyl 2-(2-phenylethynyl)benzoate, a related compound, showed enhanced yields in the presence of Cy2NH·HCl, indicating the potential of methyl 2-(cyclopropylethynyl)benzoate in similar reactions (Liang, Xie, & Li, 2007).
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, a similar compound, exhibited unique properties in crystal engineering, undergoing a phase transition under high pressure. It transformed from a Z′ = 8 structure to a Z′ = 2 structure, demonstrating the potential of related benzoates like methyl 2-(cyclopropylethynyl)benzoate in studying structural phase transitions under varying conditions (Johnstone et al., 2010).
Synthetic Versatility in Organic Synthesis
Methyl 2-formyl benzoate, a variant of the compound, is highlighted for its versatility as a precursor in organic synthesis. It has a range of pharmacological activities and is an important structure for developing new bioactive molecules, indicating a similar potential for methyl 2-(cyclopropylethynyl)benzoate (Farooq & Ngaini, 2019).
Conductive Polymers in Energy Storage
Cyclopentadithiophene and methyl-2,5-dibromobenzoate, a compound related to methyl 2-(cyclopropylethynyl)benzoate, have been used in synthesizing conductive polymers. These polymers were then applied as binders in lithium-ion battery anodes, suggesting potential applications of methyl 2-(cyclopropylethynyl)benzoate in energy storage technologies (Wang et al., 2017).
Safety And Hazards
“Methyl 2-(cyclopropylethynyl)benzoate” is considered a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(2-cyclopropylethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-5-3-2-4-11(12)9-8-10-6-7-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBAJLVMSZHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylethynyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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